(Octahydro-1H-quinolizin-9a-yl)methanol
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Overview
Description
(Octahydro-1H-quinolizin-9a-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is a bicyclic compound that contains a quinolizidine core structure, which is a common motif in many natural alkaloids. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1H-quinolizin-9a-yl)methanol typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine using a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of quinolizidine using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-1H-quinolizin-9a-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Quinolizidine ketones
Reduction: Saturated quinolizidine derivatives
Substitution: Functionalized quinolizidine derivatives
Scientific Research Applications
(Octahydro-1H-quinolizin-9a-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Octahydro-1H-quinolizin-9a-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent compound of (Octahydro-1H-quinolizin-9a-yl)methanol, which lacks the hydroxyl group.
Octahydro-1H-quinolizin-9a-ylamine: A similar compound where the hydroxyl group is replaced by an amine group.
Octahydro-1H-quinolizin-9a-ylacetate: A derivative where the hydroxyl group is esterified with acetic acid.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Biological Activity
The compound (Octahydro-1H-quinolizin-9a-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the quinolizidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the methanol group : This step often involves reduction processes or nucleophilic substitutions.
The overall synthetic route may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The unique structure allows it to bind with high affinity to specific targets, modulating their activity and leading to various biological effects, such as:
- Signal transduction modulation
- Gene expression regulation
- Metabolic process alterations .
Antimicrobial Activity
Recent studies have reported that derivatives of octahydroquinolizine exhibit significant antimicrobial properties. For instance, the methanol extract of related compounds demonstrated potent antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Anticancer Properties
In vitro studies have shown that octahydroquinolizine derivatives can inhibit the proliferation of cancer cell lines. For example, certain fractions from methanol extracts displayed notable antiproliferative effects against human colon cancer cells (HT-29) and cervical cancer cells (HeLa), with IC50 values ranging from 226 to 242.52 μg/mL .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in murine macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Antimicrobial Efficacy :
- A comprehensive evaluation of various extracts from plants containing similar quinolizidine structures indicated robust antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the compound's potential as an antimicrobial agent.
-
Evaluation of Anticancer Properties :
- In vitro tests on cancer cell lines revealed that compounds related to octahydroquinolizine could effectively reduce cell viability, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
-
Anti-inflammatory Research :
- Investigations into the anti-inflammatory properties showed that these compounds could downregulate inflammatory markers, offering insights into their use in treating chronic inflammatory conditions.
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQGMSMRMPQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCCC2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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